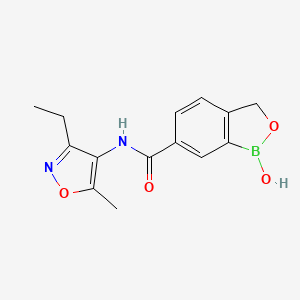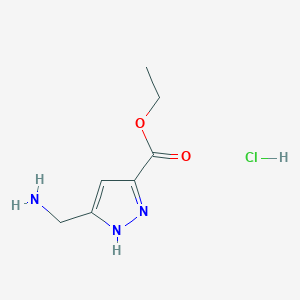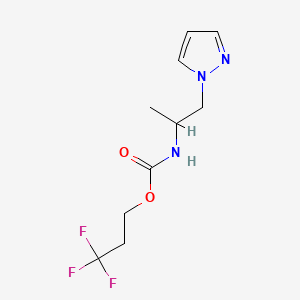![molecular formula C17H19BN2O3 B7358940 (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358940.png)
(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid, also known as THQ-B, is a boronic acid derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. THQ-B is a small molecule that has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteasome, tyrosine kinase, and tubulin.
Mecanismo De Acción
The mechanism of action of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid involves its ability to inhibit the activity of various enzymes. Proteasome inhibitors block the degradation of proteins, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells. Tyrosine kinase inhibitors block the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. Tubulin inhibitors block the polymerization of tubulin, leading to the disruption of microtubule function and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteasome, tyrosine kinase, and tubulin. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory activity, which may be useful for the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid is its potent inhibitory activity against a variety of enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid. One area of research is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the development of this compound derivatives that have improved solubility and pharmacokinetic properties. Additionally, this compound may have potential applications in the treatment of autoimmune disorders, and further studies are needed to explore this possibility.
Métodos De Síntesis
The synthesis of (4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The starting materials for the synthesis of this compound include 2-amino-5,6,7,8-tetrahydroquinoline and 4-bromobenzeneboronic acid. The intermediate compounds are formed by reacting the starting materials with various reagents, such as potassium carbonate, N,N-dimethylformamide, and palladium acetate. The final coupling reaction is achieved by reacting the intermediate compounds with 4-(chloromethyl)phenyl isocyanate in the presence of a base. The resulting product is this compound, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including proteasome, tyrosine kinase, and tubulin. Proteasome inhibitors have been used for the treatment of cancer, and this compound has been shown to exhibit potent antitumor activity in vitro and in vivo. Tyrosine kinase inhibitors have been used for the treatment of various diseases, including cancer and autoimmune disorders. This compound has been shown to exhibit potent inhibitory activity against several tyrosine kinases, including Src, Abl, and EGFR. Tubulin inhibitors have been used for the treatment of cancer, and this compound has been shown to exhibit potent inhibitory activity against tubulin polymerization.
Propiedades
IUPAC Name |
[4-(5,6,7,8-tetrahydroquinolin-2-ylmethylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BN2O3/c21-17(13-5-8-14(9-6-13)18(22)23)19-11-15-10-7-12-3-1-2-4-16(12)20-15/h5-10,22-23H,1-4,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEOCEPPNULAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=NC3=C(CCCC3)C=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[(2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7358861.png)

![[(2S,3S)-1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(trifluoromethyl)piperidin-3-yl]methanamine](/img/structure/B7358888.png)
![2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol](/img/structure/B7358894.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)
![(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358914.png)

![(4-{3-[3-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl}phenyl)boronic acid](/img/structure/B7358933.png)
![1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358945.png)

